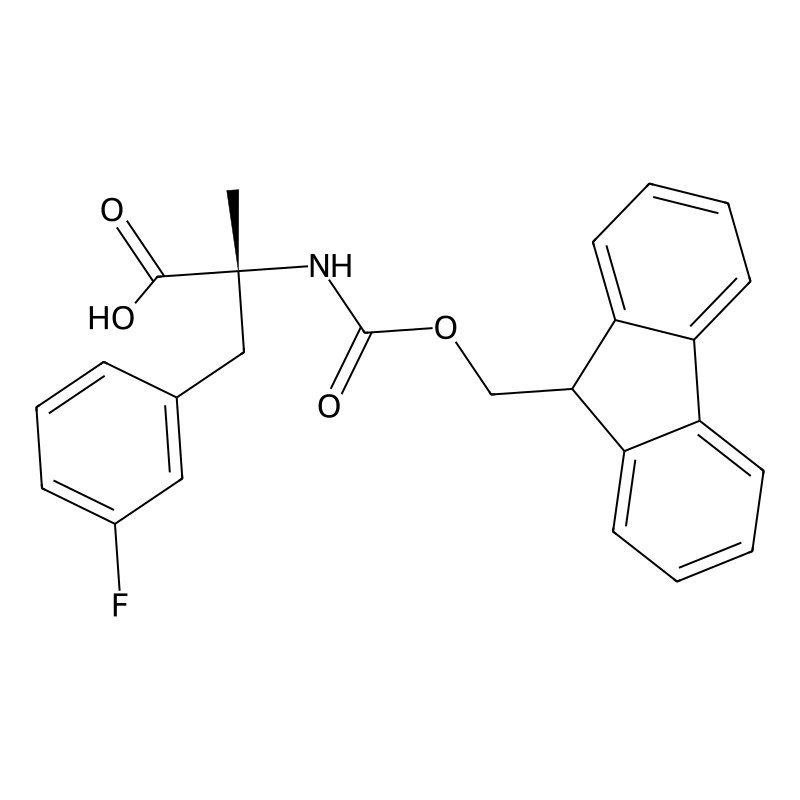Fmoc-alpha-methyl-L-3-Fluorophe

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
- Fmoc (Fluorenylmethoxycarbonyl) protecting group: This group is attached to the amino terminus (N-terminus) of the molecule and serves as a protecting group in peptide synthesis. Fmoc helps prevent unwanted reactions at the N-terminus during peptide chain assembly [].
- D-stereoisomer: Natural amino acids typically exist in the L-stereoisomer form. Fmoc-D-aMePhe(3-F)-OH possesses a D-stereoisomer configuration. This specific configuration can be useful for creating peptides that are resistant to enzymatic degradation by enzymes that target L-amino acids [].
- Methyl group at the alpha carbon: An additional methyl group is present on the alpha carbon (the carbon atom next to the carbonyl group) of the molecule. This modification can influence the protein structure and function when incorporated into peptides [].
Potential Applications:
Due to the combination of the D-configuration, the methyl group, and the Fmoc protecting group, Fmoc-D-aMePhe(3-F)-OH holds promise for several scientific research applications, including:
Peptide design and synthesis
Fmoc-D-aMePhe(3-F)-OH can be incorporated into peptides using solid-phase peptide synthesis (SPPS), a common technique for creating peptides in the lab. The Fmoc group facilitates chain assembly, while the D-amino acid and the methyl group can introduce specific properties to the resulting peptide [, ].
Studies on protein-protein interactions
Replacing natural L-amino acids with D-amino acids can affect how proteins interact with each other. Researchers can utilize Fmoc-D-aMePhe(3-F)-OH to create peptides that probe protein-protein interactions and understand their role in biological processes [].
Development of enzyme inhibitors
The D-configuration and the methyl group can potentially hinder the recognition of Fmoc-D-aMePhe(3-F)-OH containing peptides by certain enzymes. This property might be valuable for designing enzyme inhibitors for therapeutic purposes [].
Fmoc-alpha-methyl-L-3-fluorophenylalanine is a fluorinated derivative of the amino acid phenylalanine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group at the nitrogen atom. This compound is characterized by its unique structure, which includes an alpha-methyl group and a fluorine atom at the 3-position of the phenyl ring. The incorporation of fluorine enhances the compound's lipophilicity and metabolic stability, making it a valuable building block in peptide synthesis and medicinal chemistry.
The reactivity of Fmoc-alpha-methyl-L-3-fluorophenylalanine is primarily influenced by its functional groups. The Fmoc group can be removed under basic conditions, typically using piperidine, which allows for the selective deprotection of the amino group while preserving other functional groups. This property is particularly useful in solid-phase peptide synthesis (SPPS), where the Fmoc protecting group facilitates stepwise assembly of peptides without interfering with the peptide bond formation.
Additionally, the presence of the fluorine atom introduces unique reactivity patterns, allowing for various substitution reactions that can be exploited in synthetic pathways to create more complex molecular architectures.
Fluorinated amino acids like Fmoc-alpha-methyl-L-3-fluorophenylalanine have been studied for their biological activities, including their potential roles as inhibitors or modulators in enzymatic processes. The introduction of fluorine can enhance binding affinities to biological targets, potentially increasing the efficacy of peptide-based drugs. Studies have shown that fluorinated phenylalanines can exhibit altered pharmacokinetics and pharmacodynamics compared to their non-fluorinated counterparts, making them attractive candidates for drug development .
The synthesis of Fmoc-alpha-methyl-L-3-fluorophenylalanine typically involves several key steps:
- Preparation of Fluorinated Phenylalanine: The starting material is often a non-fluorinated phenylalanine derivative, which can be fluorinated using electrophilic fluorination methods or nucleophilic substitution reactions.
- Fmoc Protection: The amino group is protected using Fmoc chloride or Fmoc anhydride in an appropriate solvent, such as dimethylformamide (DMF). This step ensures that the amino functionality remains unreactive during subsequent synthetic steps.
- Deprotection: The Fmoc group can be selectively removed using a base like piperidine, allowing for further functionalization or incorporation into peptide chains .
Fmoc-alpha-methyl-L-3-fluorophenylalanine is widely used in:
- Peptide Synthesis: As a building block in SPPS, it enables the incorporation of fluorinated residues into peptides, which can enhance their stability and bioactivity.
- Drug Development: Its unique properties make it suitable for designing novel therapeutic agents with improved pharmacological profiles.
- Bioconjugation: The compound can serve as a substrate for bioconjugation reactions, facilitating the attachment of various biomolecules for targeted delivery systems.
Research on Fmoc-alpha-methyl-L-3-fluorophenylalanine has focused on its interactions with various biological targets. Studies indicate that the presence of fluorine can significantly alter binding interactions with enzymes and receptors, potentially leading to enhanced selectivity and potency. Interaction studies often employ techniques such as surface plasmon resonance and molecular docking simulations to elucidate these binding mechanisms .
Fmoc-alpha-methyl-L-3-fluorophenylalanine shares structural similarities with several other fluorinated amino acids and derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Fmoc-alpha-methyl-L-phenylalanine | Contains no fluorine; only methyl substitution | Lacks enhanced lipophilicity from fluorination |
| Fmoc-alpha-methyl-L-tyrosine | Hydroxyl group at para position; no fluorination | Different reactivity due to hydroxyl group |
| Fmoc-alpha-methyl-L-3-fluoro-L-phenylalanine | Similar structure but different stereochemistry | Potentially different biological activity |
| Fmoc-alpha-methyl-L-2-fluoro-L-alanine | Fluorination at the 2-position; smaller side chain | Alters steric effects and electronic properties |
These comparisons illustrate how Fmoc-alpha-methyl-L-3-fluorophenylalanine stands out due to its specific structural modifications that enhance its utility in biochemical applications.








